molecular formula C12H10FNO B6366217 2-(5-Fluoro-2-methylphenyl)pyridin-3-ol CAS No. 1261907-44-1

2-(5-Fluoro-2-methylphenyl)pyridin-3-ol

Cat. No.: B6366217
CAS No.: 1261907-44-1
M. Wt: 203.21 g/mol
InChI Key: AXEBMCIFIFLKHG-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C).

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of biological systems due to its unique properties imparted by the fluorine atom.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 2-(5-Fluoro-2-methylphenyl)pyridin-3-ol is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This structural feature imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-4-5-9(13)7-10(8)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEBMCIFIFLKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682650
Record name 2-(5-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-44-1
Record name 2-(5-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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